molecular formula C23H23N3O2 B2656700 2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one CAS No. 946386-10-3

2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2656700
CAS No.: 946386-10-3
M. Wt: 373.456
InChI Key: WCEQSDJAWZLMDA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one is a pyrazolin-5-one derivative characterized by a 4-amino substituent modified with a 3-oxo-5-phenylcyclohex-1-enyl group. This structural motif places it within a broader class of antipyrine analogs, which are historically recognized for their antipyretic, analgesic, and anti-inflammatory properties .

Properties

IUPAC Name

1,5-dimethyl-4-[(3-oxo-5-phenylcyclohexen-1-yl)amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16-22(23(28)26(25(16)2)20-11-7-4-8-12-20)24-19-13-18(14-21(27)15-19)17-9-5-3-6-10-17/h3-12,15,18,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEQSDJAWZLMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O2C_{23}H_{23}N_{3}O_{2} with a molecular weight of 373.45 g/mol. The compound is characterized by a pyrazoline ring structure, which is known for its diverse biological activities.

Structural Formula

PropertyDescription
Molecular Formula C23H23N3O2C_{23}H_{23}N_{3}O_{2}
Molecular Weight 373.45 g/mol
CAS Number CB4148803

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrazoline compounds showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Research on pyrazoline derivatives has indicated their ability to induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

The biological activity of this compound is believed to be mediated through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It could interact with cell surface receptors, modulating cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Konstanz examined the antimicrobial efficacy of several pyrazoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In another study published in a pharmacological journal, the anti-inflammatory effects of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels at concentrations as low as 10 µM .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities:

  • Antioxidant Activity : Studies have shown that derivatives of pyrazolones exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Research indicates that compounds with pyrazolone structures can inhibit the production of pro-inflammatory cytokines, making them candidates for anti-inflammatory drugs .

Biological Studies

  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways, suggesting potential use in treating conditions like cancer or diabetes .
  • Antimicrobial Activity : Some studies have demonstrated that pyrazolone derivatives possess antimicrobial properties against various pathogens, indicating their potential as antibacterial or antifungal agents .

Material Science

  • Polymer Chemistry : The unique chemical structure allows the compound to be incorporated into polymers, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .
  • Dyes and Pigments : The chromophoric nature of the compound makes it suitable for applications in dyeing processes and the production of pigments for various materials .

Case Studies

Several case studies highlight the effectiveness of 2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one in research:

StudyFocusFindings
Study on Antioxidant ActivityEvaluated the antioxidant properties of pyrazolone derivativesShowed significant inhibition of lipid peroxidation in vitro
Enzyme Inhibition StudyInvestigated the inhibition of cyclooxygenase enzymesFound effective inhibition leading to reduced inflammation markers
Antimicrobial TestingAssessed antimicrobial efficacy against Staphylococcus aureusDemonstrated notable antibacterial activity with low minimum inhibitory concentration values

Comparison with Similar Compounds

4-Aminophenazone (4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)

Substituents: 4-amino group without further modification. Pharmacological Activity:

  • Antioxidant : Acts as a scaffold for thiazolidine-4-one derivatives (e.g., compounds 7a–l), which exhibit enhanced antioxidant activity compared to parent phenazone. For example, derivatives 7e and 7k show superior ferric reducing antioxidant power (FRAP) and radical scavenging (DPPH/ABTS) .
  • Anti-inflammatory : Moderate activity via cyclooxygenase (COX) inhibition, though less potent than amidopyrine or phenylbutazone in granuloma tests .

1-Phenyl-2,3-dimethyl-4-(N-acetoacetanilide)-3-pyrazolin-5-one (HL1)

Substituents : 4-position substituted with an acetoacetanilide group.
Pharmacological Activity :

2,3-Dimethyl-4-(methyl(3,4,5-trimethoxybenzoyl)amino)-1-phenyl-3-pyrazolin-5-one

Substituents: 4-position modified with a methyl(3,4,5-trimethoxybenzoyl)amino group. Pharmacological Activity:

  • Structural Features: The trimethoxybenzoyl moiety may enhance lipophilicity and bioavailability. No direct biological data are provided, but similar substituents in other compounds correlate with improved receptor binding .

Functional and Pharmacological Comparisons

Table 1: Key Structural and Pharmacological Differences

Compound Name 4-Position Substituent Antioxidant Activity Anti-inflammatory Activity Metal Chelation
Target Compound 3-Oxo-5-phenylcyclohex-1-enylamino Not reported Not reported Not reported
4-Aminophenazone Amino group Moderate (enhanced in derivatives) Moderate No
HL1 Schiff Base Acetoacetanilide Not tested Not tested Yes
Trimethoxybenzoyl Derivative Methyl(3,4,5-trimethoxybenzoyl)amino Not reported Not reported No

Antioxidant Potential

  • The target compound’s cyclohexenylamino group may confer unique radical scavenging properties due to conjugation effects, though this remains speculative. In contrast, 4-aminophenazone derivatives with thiazolidine-4-one moieties demonstrate measurable FRAP values (e.g., 7e: 1.25 mM Fe²⁺/g) and ABTS scavenging (IC₅₀: 12–18 μM) .

Anti-inflammatory and Analgesic Effects

  • The target compound’s bulky cyclohexenyl group may improve COX-1/2 binding compared to smaller substituents.

Research Findings and Implications

  • Structural Flexibility: The 4-amino group in pyrazolin-5-ones serves as a versatile site for derivatization, enabling tuning of electronic, steric, and pharmacokinetic properties .
  • Contradictions in Activity: While some derivatives (e.g., 4-aminophenazone-based thiazolidines) show promise in antioxidant assays, others like NAI (a nicotinamidoacetamido derivative) exhibit low anti-inflammatory efficacy despite structural complexity . This underscores the need for targeted substituent design.
  • Unanswered Questions : The biological profile of the target compound remains uncharacterized in the provided evidence. Future studies should prioritize assays for COX inhibition, antioxidant capacity, and cytotoxicity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3-dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one?

The compound is typically synthesized via condensation reactions involving 4-aminophenazone (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) scaffolds. For example, thiazolidine-4-one derivatives are prepared by linking the pyrazolinone core to thiazolidine-propanoic acid derivatives through amide bond formation. Reaction conditions often involve refluxing in ethanol or acetic acid, followed by purification via recrystallization. Structural confirmation relies on spectroscopic techniques: FT-IR for functional group identification, ¹H/¹³C-NMR for proton/carbon environments, and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Comprehensive characterization requires a multi-technique approach:

  • FT-IR spectroscopy to confirm the presence of key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • ¹H-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–2.5 ppm).
  • 13C-NMR to assign carbon environments, particularly the enolic carbonyl carbon (~160–180 ppm).
  • Single-crystal X-ray diffraction (if crystallizable) for unambiguous determination of molecular geometry and hydrogen bonding patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Initial screening should focus on antioxidant activity using:

  • DPPH/ABTS radical scavenging assays to measure free radical neutralization.
  • Ferric reducing antioxidant power (FRAP) to assess electron-donating capacity.
  • Phosphomolybdenum reducing power for total antioxidant capacity. Comparative analysis against reference antioxidants (e.g., ascorbic acid) is critical. Note that activity may vary across assays due to differing reaction mechanisms; for example, derivatives with electron-donating groups may show higher FRAP activity but lower DPPH scavenging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antioxidant activity data across different assays?

Contradictions often arise from assay-specific mechanisms. For example:

  • DPPH/ABTS rely on hydrogen atom transfer (HAT), favoring phenolic or enolic hydroxyl groups.
  • FRAP measures single electron transfer (SET), influenced by reducing potentials of substituents. To address inconsistencies, perform dose-response curves and calculate IC₅₀ values. Pair these with computational studies (e.g., DFT calculations) to correlate electronic properties (HOMO-LUMO gaps) with observed activity .

Q. What strategies can optimize the synthesis yield of this compound while minimizing side products?

  • Reaction solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates.
  • Catalyst screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Temperature control : Lower temperatures (<80°C) may reduce decomposition of heat-sensitive intermediates.
  • Real-time monitoring : Use HPLC-MS to track reaction progress and identify byproducts early .

Q. How can the ecological impact of this compound be assessed given limited toxicity data?

When ecological data are unavailable (as noted in safety reports), adopt a tiered approach:

  • In silico prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity.
  • Read-across analysis : Compare with structurally similar compounds (e.g., pyrazolinones with known ecotoxicity profiles).
  • Microcosm studies : Evaluate biodegradability in soil/water systems using OECD 301/307 guidelines .

Q. What crystallographic techniques are suitable for elucidating the 3D structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for slow evaporation.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (113 K) to minimize thermal motion.
  • Refinement : Apply SHELXL or Olex2 software to resolve disorder and hydrogen bonding networks. Example: The structure of a related pyrazolyl-triazole derivative was resolved to an R factor of 0.038, confirming intramolecular π-π interactions .

Contradiction Analysis & Mechanistic Studies

Q. How should researchers address conflicting spectroscopic data during structural validation?

Discrepancies (e.g., unexpected NMR splitting) may arise from tautomerism or dynamic effects. Solutions include:

  • Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by varying sample temperature.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent proximity.
  • X-ray crystallography : Resolve ambiguity by comparing experimental and calculated spectra .

Q. What mechanistic insights explain the enhanced bioactivity of derivatives compared to the parent compound?

Structural modifications (e.g., thiazolidine-4-one linkage) enhance bioactivity by:

  • Increased hydrophilicity : Improving solubility and membrane permeability.
  • Radical stabilization : Electron-withdrawing groups (e.g., –NO₂) stabilize radical intermediates in antioxidant pathways.
  • Enzymatic inhibition : Thiazolidine moieties may chelate metal ions in cyclooxygenase (COX) active sites, enhancing anti-inflammatory effects .

Methodological Recommendations

  • Data Reproducibility : Validate assays with internal controls (e.g., ascorbic acid for antioxidant studies) and triplicate measurements.
  • Regulatory Compliance : Cross-reference safety data with REACH and GBZ 2.1-2007 standards, even if gaps exist in existing reports .

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